![molecular formula C18H22N2O2S B2491229 1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-38-9](/img/structure/B2491229.png)
1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the family of cyclopenta[d]pyrimidin-2(5H)-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specificity of the compound, with its unique substituents, suggests its potential for targeted synthetic and pharmacological exploration.
Synthesis Analysis
The synthesis of cyclopenta[d]pyrimidine derivatives often involves multi-step reactions, starting from readily available precursors. For a compound with similar complexity, a base-catalyzed reaction of secondary amines with carbodiimides, following an aza-Wittig reaction of iminophosphoranes with aromatic isocyanates, might be employed. This method highlights the step economy and the potential for generating diverse substituents at various positions on the cyclopenta[d]pyrimidine core (Liu, Zhong, & Ding, 2008).
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of novel heterocyclic compounds, including pyrimidine derivatives, is a significant area of research due to their diverse biological activities. Studies have demonstrated methodologies for synthesizing various pyrimidine derivatives with potential biological potency. For instance, the synthesis of methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which exhibit antibacterial and antifungal activities, showcases the chemical versatility of pyrimidine compounds and their potential as biologically active agents (Srinivas, A., Nagaraj, A., & Reddy, C., 2008) here. These synthesis strategies highlight the chemical reactivity and ability to generate compounds with varied biological activities.
Biological Activities
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been evaluated for their antimicrobial and antifungal properties, contributing to the search for new therapeutic agents. The synthesized compounds in various studies have shown significant activities against bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Srinivas, A., Nagaraj, A., & Reddy, C., 2008). These findings are crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents.
Anticancer Potential
Research into the anticancer properties of pyrimidine derivatives has revealed that certain compounds exhibit promising activities against various cancer cell lines. For example, the synthesis and evaluation of thiazole/benzothiazole fused pyranopyrimidine derivatives showed selective cytotoxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents (Nagaraju, P., Reddy, P., Padmaja, P., & Dr. Vinod Ugale, 2020) here. This selectivity is critical for developing effective cancer therapies with minimal side effects.
Antiviral Activity
The antiviral activity of pyrimidine derivatives, particularly against HIV, is another area of significant research interest. Compounds have been designed to target the non-nucleoside inhibitor binding site of HIV reverse transcriptase, showing potent inhibitory activity against HIV replication at nanomolar concentrations without detectable cytotoxicity (Sudbeck, E., Mao, C., Vig, R., Venkatachalam, T., Tuel-ahlgren, L., & Uckun, F., 1998). These findings underscore the potential of pyrimidine derivatives as novel antiviral agents, contributing to the ongoing efforts to combat HIV and other viral infections.
特性
IUPAC Name |
1-(3-hydroxypropyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-5-2-6-14(11-13)12-23-17-15-7-3-8-16(15)20(9-4-10-21)18(22)19-17/h2,5-6,11,21H,3-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJQWOHIISTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

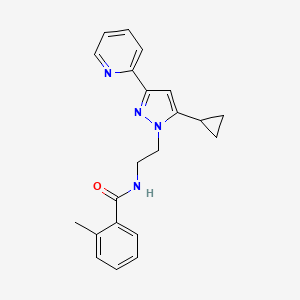

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)
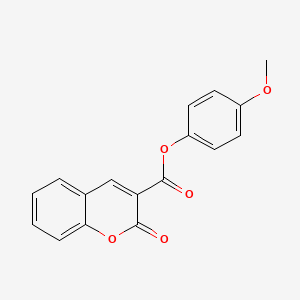
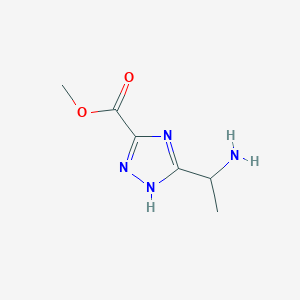
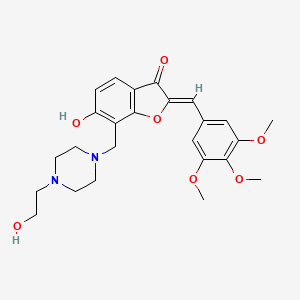
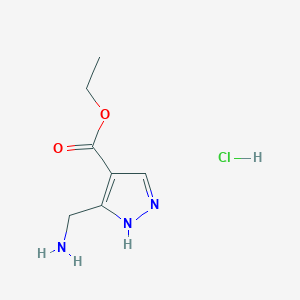
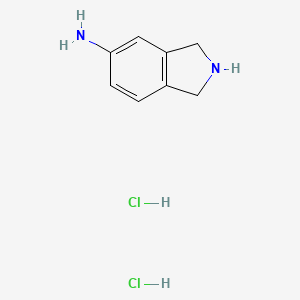
![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)
